2-[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE
Description
Properties
IUPAC Name |
6-(3-fluorophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN5S/c15-10-5-3-4-9(8-10)13-19-20-12(17-18-14(20)21-13)11-6-1-2-7-16-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXDRXUVSBQZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition or modulation of enzyme activity. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Fluorophenyl Positional Isomerism
The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituent in EVT-1421929 ().
Heterocyclic Modifications
- Pyridine vs. Piperidine : Piperidine-containing analogs (e.g., ) exhibit improved solubility due to the basic nitrogen, whereas the pyridine in the target compound may enhance π-π stacking interactions with aromatic residues in target proteins .
- Imidazo-Pyridine Hybrids : Compounds like those in combine triazolo-thiadiazole with imidazo-pyridine, demonstrating dual mechanisms (e.g., antimicrobial and anti-inflammatory) due to synergistic heterocyclic interactions .
Bulky Substituents
In contrast, the target compound’s pyridine and 3-fluorophenyl groups balance steric and electronic effects for optimized target engagement .
Pharmacological Profiles
Anticancer Activity
Triazolo-thiadiazoles with indole substituents () show IC₅₀ values in the micromolar range against leukemia cell lines.
Antimicrobial and Antifungal Potential
Derivatives with benzoxazolone () exhibit enhanced antinociceptive activity, while thiadiazole-pyridazine hybrids () demonstrate antifungal properties. The target compound’s fluorine atom may improve membrane penetration, a critical factor in antimicrobial efficacy .
Metabolic Stability
Fluorine substitution generally reduces metabolic degradation. The 3-fluorophenyl group in the target compound likely extends half-life compared to non-fluorinated analogs like those in .
Biological Activity
The compound 2-[6-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine (CAS No. 895333-46-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H11FN4OS
- Molecular Weight : 326.4 g/mol
- IUPAC Name : 6-(3-fluorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Chemical Structure : Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the triazole and thiadiazole rings contributes to its pharmacological properties. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Properties : Induction of apoptosis in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : Modulation of inflammatory cytokines and pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Studies :
In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of similar compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to penetrate bacterial membranes effectively. -
Anticancer Research :
A study conducted by Zhang et al. (2023) explored the effects of triazole-based compounds on cancer cell lines. The results indicated that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspase pathways. -
Inflammation Modulation :
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. A research article in Pharmacology Reports highlighted its potential use in treating inflammatory diseases by downregulating NF-kB activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
